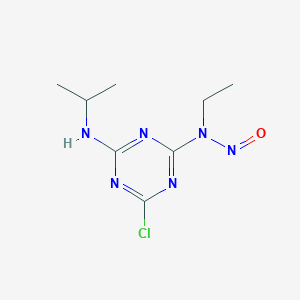

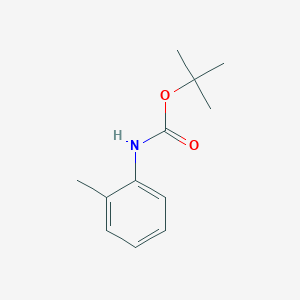

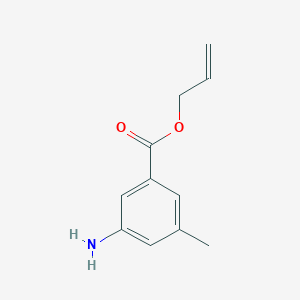

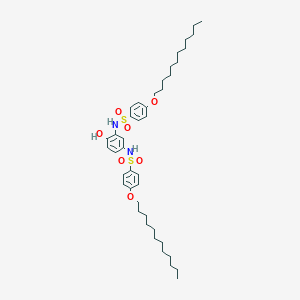

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses a novel energetic compound with a high-nitrogen content, 1-amino-tetrazolo-[4,5-b]tetrazole, which shares the tetrazole moiety with the compound of interest . The second paper describes the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, which are related to chromen-4-one structures . These papers suggest that the compound of interest may have energetic properties due to the tetrazole group and could be synthesized through methods similar to those used for chromene derivatives.

Synthesis Analysis

The synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is not explicitly detailed in the provided papers. However, the synthesis of related compounds can offer a potential pathway. The organocatalyzed synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles involves a tandem Michael addition - cyclization reaction . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, possibly involving a cyclization step with a tetrazole precursor.

Molecular Structure Analysis

The molecular structure of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is not directly analyzed in the papers. However, the first paper provides detailed theoretical calculations on the electronic structure properties and interactions of chemical bonds for a high-nitrogen compound . This information can be useful in predicting the molecular structure and stability of the compound of interest, as the presence of the tetrazole group is likely to influence its electronic properties.

Chemical Reactions Analysis

The chemical reactions involving 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one are not covered in the provided papers. Nonetheless, the first paper's discussion on the azido-cyclization kinetics of a related compound suggests that the compound of interest may also undergo similar reactions, which could be relevant for its synthesis or functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one are not directly reported in the papers. However, the first paper predicts properties such as density, enthalpy of formation, and detonation performance for a high-nitrogen compound . These properties are important for understanding the energetic potential of the compound of interest. The second paper does not provide specific physical or chemical properties but does indicate that the chromene derivatives synthesized can exhibit moderate enantioselectivity , which could suggest that the compound of interest may also display chiral properties.

Scientific Research Applications

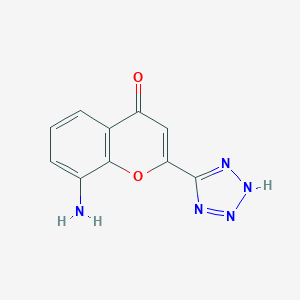

Anti-Cancer Properties

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one and its derivatives show promise in anti-cancer research. A study highlighted the synthesis of various 4H-chromenes, including compounds structurally related to 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one. These compounds exhibited potential analgesic and anticonvulsant activities, with some derivatives showing more beneficial effects than others for such activities (Abdelwahab & Fekry, 2022).

Antimicrobial Activity

Research on the synthesis, molecular docking, and evaluation of antimicrobial activity of novel substituted 2-(Phenylamino)-3-(1H-tetrazol-5-yl)-4H-chromen-4-one derivatives has been conducted. These compounds were synthesized and evaluated for their antibacterial and antifungal activities, exhibiting moderate-to-potent antimicrobial activities (Chopra et al., 2019).

Potential in Drug Discovery

Compounds structurally related to 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one have been evaluated as inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair and cellular response to DNA damage. These studies indicate potential applications in drug discovery, particularly in cancer therapeutics (Rodríguez-Arístegui et al., 2011).

GPR35 Agonism

A family of 2H-chromen-2-one derivatives, including compounds with 1H-tetrazol-5-yl, were identified as G protein-coupled receptor-35 (GPR35) agonists. These findings contribute to the understanding of GPR35, which is implicated in various physiological processes (Wei et al., 2017).

properties

IUPAC Name |

8-amino-2-(2H-tetrazol-5-yl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10/h1-4H,11H2,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZQAIJMONCDFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474135 |

Source

|

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | |

CAS RN |

110683-22-2 |

Source

|

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)

![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)